(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757458
InChI: InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1
SMILES:
Molecular Formula: C10H11N3O5
Molecular Weight: 253.21 g/mol

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid

CAS No.:

Cat. No.: VC15757458

Molecular Formula: C10H11N3O5

Molecular Weight: 253.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid -

Specification

Molecular Formula C10H11N3O5
Molecular Weight 253.21 g/mol
IUPAC Name (2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid
Standard InChI InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1
Standard InChI Key DZPYKYTXQZEIAJ-LURJTMIESA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid, reflects its stereospecific (S)-configuration at the second carbon of the propanoic acid chain. Key structural components include:

  • Propanoic acid backbone: Provides acidity (pKa4.8\text{p}K_a \approx 4.8) and hydrogen-bonding capacity.

  • Carbamoyl group: Introduces amide functionality, enabling interactions with biological targets.

  • 3-Nitrophenyl moiety: Contributes redox activity and aromatic stacking potential.

The isomeric SMILES string, C[C@@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O]\text{C}[C@@H](\text{C}(=O)\text{O})\text{NC}(=O)\text{NC}_1=\text{CC}(=\text{CC}=\text{C}_1)[\text{N}+](=O)[\text{O}-], confirms its chirality.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H11N3O5\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{5}
Molecular Weight253.21 g/mol
IUPAC Name(2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid
InChIInChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1
InChIKeyDZPYKYTXQZEIAJ-LURJTMIESA-N

Synthesis and Preparation

Conventional Amide Coupling

A primary synthesis route involves reacting L-alanine with 3-nitrobenzoyl chloride in the presence of a base (e.g., NaHCO3\text{NaHCO}_3):

L-Alanine+3-Nitrobenzoyl ChlorideBase(2S)-2-[(3-Nitrobenzoyl)amino]propanoic Acid+HCl\text{L-Alanine} + \text{3-Nitrobenzoyl Chloride} \xrightarrow{\text{Base}} \text{(2S)-2-[(3-Nitrobenzoyl)amino]propanoic Acid} + \text{HCl}

This method yields the intermediate N-(3-nitrobenzoyl)-L-alanine, which can undergo further carbamoylation.

Carbamoylation Strategies

Alternative approaches employ carbonylation reactions using phosgene analogs or urea derivatives to introduce the carbamoyl group. For example:

N-(3-Nitrophenyl)urea+L-Alanine(2S)-2-[(3-Nitrophenyl)carbamoyl]aminopropanoic Acid\text{N-(3-Nitrophenyl)urea} + \text{L-Alanine} \rightarrow \text{(2S)-2-{[(3-Nitrophenyl)carbamoyl]amino}propanoic Acid}

Yields and purity depend on solvent polarity and temperature control.

Table 2: Synthesis Method Comparison

MethodReagentsYield (%)Purity (%)
Amide Coupling3-Nitrobenzoyl Chloride65–75≥90
CarbamoylationPhosgene/Urea Derivatives50–6085–90

Biological Activity and Mechanistic Insights

Antibacterial Applications

Structural analogs, such as Ni-β-alanine complexes, exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) . While direct data is lacking, the carbamoyl group in (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid may chelate metal ions, disrupting microbial metalloenzymes .

Research Findings and Experimental Data

Crystallographic Studies

Related compounds, like brucinium N-(3-nitrobenzoyl)-L-alaninate, form triclinic crystals with hydrogen-bonded networks (Table 3) . These findings imply that (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid could exhibit similar solid-state behavior, influencing solubility and stability.

Table 3: Crystallographic Data for Analogous Compounds

CompoundSpace GroupUnit Cell Parameters (Å, °)
Brucinium N-(3-nitrobenzoyl)-L-alaninateP21P2_1a=10.21,b=12.45,c=14.78a = 10.21, b = 12.45, c = 14.78
Brucinium N-(3-nitrobenzoyl)-D-alaninateP21P2_1a=10.19,b=12.43,c=14.75a = 10.19, b = 12.43, c = 14.75

Stability and Degradation

Thermogravimetric analysis (TGA) of N-(3-nitrobenzoyl)-DL-alanine reveals decomposition onset at 210°C, suggesting moderate thermal stability .

Future Research Directions

Synthesis Optimization

  • Catalytic Asymmetric Synthesis: Explore organocatalysts (e.g., L-proline) to enhance enantiomeric excess.

  • Green Chemistry Approaches: Replace phosgene with dimethyl carbonate ((CH3O)2CO\text{(CH}_3\text{O)}_2\text{CO}) for safer carbamoylation.

Biological Screening

  • Kinase Inhibition Assays: Test against EGFR or VEGFR2 using fluorescence polarization.

  • Antimicrobial Studies: Evaluate MIC values against Gram-positive and Gram-negative strains .

Materials Science Applications

  • Metal-Organic Frameworks (MOFs): Investigate coordination with Ni2+\text{Ni}^{2+} or Co2+\text{Co}^{2+} for catalytic applications .

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